7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
7-methyl-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-12-5-4-6-13-8-10-17(15(12)13)11-14-7-2-3-9-16-14/h2-10H,11H2,1H3 |
InChI Key |
HLUHTNYMGYXPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2CC3=CC=CC=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methyl 1 Pyridin 2 Ylmethyl 1h Indole and Its Analogs
Regioselective N-Alkylation of Indole (B1671886) Scaffolds
The inherent nucleophilicity of the indole scaffold presents a classic challenge in regioselective alkylation. While the C-3 position is kinetically the most nucleophilic site, targeted N-1 substitution is essential for synthesizing the target compound. nih.gov Achieving N-selectivity often requires careful selection of reaction conditions and reagents to favor alkylation at the nitrogen atom over the competing C-3 alkylation. nih.govrsc.org
The introduction of the pyridin-2-ylmethyl group onto the indole nitrogen is typically accomplished via nucleophilic substitution. A common and direct approach involves the deprotonation of the 7-methylindole (B51510) N-H bond with a suitable base, followed by the addition of a pyridin-2-ylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a standard protocol for generating the indolide anion, which then acts as the nucleophile. beilstein-journals.org
Alternative methods for forming the N-C bond include transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, for instance, can facilitate the N-alkylation of indoles with various alkylating agents. rsc.orgrsc.orgresearchgate.net One such approach uses N-tosylhydrazones as coupling partners in the presence of a copper iodide catalyst. rsc.orgrsc.orgresearchgate.net More advanced strategies have also been developed, such as the synthesis of meso-(pyridin-2-ylmethyl)porphyrins using a (pyridin-2-ylmethyl)lithium reagent, which highlights the utility of pre-formed organometallic pyridine (B92270) reagents for complex molecule synthesis. academie-sciences.fr
A two-step synthesis for a related structure, ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, was achieved by first reacting 2-picolylamine with ethyl acetoacetate (B1235776) to form an enaminoester, which was then reacted with naphthoquinone. mdpi.com This demonstrates a convergent strategy where the pyridin-2-ylmethyl moiety is incorporated early in the synthetic sequence. mdpi.com
Controlling the regioselectivity of indole alkylation (N-1 vs. C-3) is paramount. The inertness of the indole nitrogen towards many electrophiles often makes direct N-alkylation challenging. rsc.orgresearchgate.net The outcome of the reaction is influenced by factors such as the nature of the base, solvent, counter-ion, and the electrophile.
Generally, for simple alkyl halides, using a strong, non-nucleophilic base to fully deprotonate the indole nitrogen favors N-alkylation. The resulting indolide anion has a higher charge density on the nitrogen atom, promoting the desired reaction pathway. However, under neutral or weakly basic conditions, or with certain catalysts, electrophilic attack can occur preferentially at the C-3 position. nih.gov
To overcome the challenge of C-3 selectivity, methods have been developed that reverse the polarity of the indole. A copper hydride (CuH) catalyzed process can achieve regiodivergent synthesis of N- or C-3 alkylated indoles by using electrophilic indole derivatives, such as N-(benzoyloxy)indoles. nih.gov In this system, the choice of a supporting phosphine (B1218219) ligand dictates the regioselectivity, allowing for predictable access to either the N- or C-3 alkylated product. nih.gov Palladium-catalyzed N-allylic alkylation has also been employed, although this is specific to allylic electrophiles. mdpi.com
| Method | Catalyst/Reagent | Base | Electrophile Type | Selectivity | Ref. |
| Base-mediated | NaH | NaH | Alkyl Halide | N-1 favored | beilstein-journals.org |
| Copper-catalyzed | CuI / tri(p-tolyl)phosphine | KOH | N-Tosylhydrazone | N-1 | rsc.orgrsc.org |
| Polarity Reversal | Copper Hydride (CuH) | - | Alkene (as pronucleophile) | N-1 or C-3 (Ligand Controlled) | nih.gov |
| Palladium-catalyzed | Palladium Complex / Chiral Ligand | - | Allyl Acetate | N-1 (for electron-deficient indoles) | mdpi.com |
Functionalization Approaches at the Indole C-7 Position
The introduction of substituents onto the benzene (B151609) ring of the indole core, particularly at the C-7 position, is significantly more challenging than functionalization of the pyrrole (B145914) ring due to the lower intrinsic reactivity of the C-H bonds. nih.govrsc.org Synthesizing 7-methylindole, the direct precursor for the N-alkylation step, can be achieved either by starting with a pre-functionalized precursor or by direct C-H functionalization of the indole scaffold.
Classical methods for the synthesis of 7-methylindole often rely on cyclization strategies using appropriately substituted benzene derivatives. One established method involves the reaction of 2,6-dimethylformanilide with potassium ethoxide. wikipedia.org Another synthetic route utilizes the reaction of N-hydroxyethyl-2-methylaniline and 2-methylaniline with a tin-on-activated-carbon catalyst to produce 7-methylindole. chemicalbook.com These methods build the indole ring system with the C-7 methyl group already in place.
An alternative pathway involves the desulfurization of a thioether precursor. For example, ethyl 2-methyl-3-methylthioindole-5-carboxylate can be treated with Raney nickel to remove the methylthio group, a strategy that can be adapted for different substitution patterns. orgsyn.org
Modern synthetic chemistry offers powerful tools for the direct functionalization of otherwise unreactive C-H bonds. nih.govacs.org For the indole C-7 position, this is typically achieved through directed metalation, where a directing group installed on the indole nitrogen steers a metal catalyst or organometallic reagent to the adjacent C-7 position. nih.govrsc.org
A variety of directing groups have been developed to facilitate C-7 functionalization. For instance, installing a phosphinoyl group (P(O)tBu₂) or a phosphine group (PtBu₂) on the indole nitrogen can direct palladium or copper catalysts to arylate the C-7 position. nih.govacs.org The P(III)-based directing groups are particularly advantageous as they are often easier to install and subsequently remove. acs.orgresearchgate.net This strategy has been successfully applied to the C-7 methylation, arylation, and cyclopropanation of the tryptophan core. researchgate.net
Another effective strategy involves a one-pot C-2/C-7 diboronation followed by a selective C-2 protodeboronation sequence. acs.org This process, using an iridium catalyst for the diboronation and a palladium catalyst for the selective removal of the C-2 boron group, provides versatile C-7 borylated indoles. acs.org These borylated intermediates are highly valuable as they can be readily converted into a wide range of functional groups, including methyl groups, through subsequent cross-coupling reactions.
| Strategy | Directing Group (DG) / Method | Catalyst | Key Intermediate | Ref. |
| Classical Synthesis | Madelung Reaction | Potassium Ethoxide | 2,6-dimethylformanilide | wikipedia.org |
| C-H Functionalization | N-P(O)tBu₂ | Palladium/Copper | C-7 Metalated Indole | nih.govacs.org |
| C-H Functionalization | N-P(III) "designer" phosphine | Palladium | C-7 Metalated Indole | researchgate.net |
| C-H Functionalization | N-Pivaloyl | BBr₃ (metal-free) | C-7 Borylated Indole | nih.govacs.org |
| Diboronation/Protodeboronation | - | Iridium, then Palladium | C-7 Borylated Indole | acs.org |
Synthetic Routes for the Pyridine Ring System Integration
The most straightforward precursor is 2-picoline (2-methylpyridine). The methyl group of 2-picoline can be functionalized via free-radical halogenation to produce 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. These compounds serve as effective electrophiles in the N-alkylation reaction with the 7-methylindolide anion.
More sophisticated methods for pyridine functionalization can also be employed. Directed ortho-metalation (DoM) allows for the selective functionalization of the pyridine ring at positions adjacent to a directing group. researchgate.netharvard.edu While often used to functionalize the pyridine ring itself, these principles can be adapted to create more complex side chains. For instance, metalation of a protected 2-aminopyridine (B139424) could be followed by quenching with an electrophile to build a more elaborate side chain prior to its attachment to the indole. Additionally, transition-metal-free methods for the regioselective alkylation of pyridine N-oxides using 1,1-diborylalkanes have been reported, offering an alternative route to introduce alkyl substituents onto the pyridine ring. nih.gov Palladium-catalyzed reactions are also widely used for constructing complex pyridine and indole systems through various cross-coupling strategies. thieme-connect.comnih.govnih.gov
Table of Mentioned Compounds
| Compound Name | IUPAC Name | Molecular Formula | Role/Mention |
| 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole | This compound | C₁₅H₁₄N₂ | Target Compound |
| 7-Methylindole | 7-Methyl-1H-indole | C₉H₉N | Precursor |
| 2-Picoline | 2-Methylpyridine | C₆H₇N | Precursor for side chain |
| 2-(Chloromethyl)pyridine | 2-(Chloromethyl)pyridine | C₆H₆ClN | Alkylating Agent |
| 2,6-Dimethylformanilide | N-(2,6-Dimethylphenyl)formamide | C₉H₁₁NO | Precursor for 7-methylindole synthesis |
| N-hydroxyethyl-2-methylaniline | 2-((2-Methylphenyl)amino)ethan-1-ol | C₉H₁₃NO | Precursor for 7-methylindole synthesis |
| Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate | Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)-1H-benzo[g]indole-3-carboxylate | C₂₃H₂₀N₂O₃ | Analog |
Synthesis of Substituted Pyridines as Precursors
The synthesis of appropriately functionalized pyridine precursors is a cornerstone for the eventual construction of indole-pyridine conjugates. A variety of methods have been developed to create substituted pyridines, offering modularity and functional group tolerance.
One innovative approach involves the remodeling of (aza)indole or benzofuran (B130515) skeletons. This ring cleavage methodology allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing group (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines from 3-formyl (aza)indoles/benzofurans. researchgate.netnih.gov This strategy is robust, with reports of ninety-three different 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized, demonstrating its broad applicability. researchgate.net The reaction is proposed to proceed via an aldol-type addition between a 3-formyl (aza)indole and an in-situ generated β-aminoacrylate, followed by a ring cleavage reaction. researchgate.netnih.gov
Classical condensation reactions, such as the Hantzsch, Chichibabin, and Bohlmann–Rahtz syntheses, remain important for building the pyridine core, though they can have limitations regarding substitution patterns and functional group compatibility. nih.gov More modern methods offer greater flexibility. For instance, a modular cascade reaction has been developed that involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines in moderate to excellent yields (43–91%). nih.gov
Another powerful technique utilizes heterocyclic aryne intermediates, specifically "pyridynes," generated from silyltriflate precursors. sigmaaldrich.com These highly reactive intermediates can be trapped with a wide array of nucleophiles or reaction partners in cycloadditions, allowing for the creation of diverse libraries of substituted pyridines under mild, fluoride-based conditions. sigmaaldrich.com Furthermore, the addition of Grignard reagents to pyridine N-oxides at low temperatures, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA), provides a completely regioselective and efficient route to substituted pyridines that is compatible with sensitive functional groups like esters and nitriles. nih.gov
| Pyridine Synthesis Method | Key Reactants | Key Features | Reported Yields |
| (Aza)indole Remodeling researchgate.netnih.gov | 3-Formyl (aza)indoles, β-ketoesters | Ring cleavage reaction, high functional group tolerance | Good to Excellent |
| Cascade Reaction nih.gov | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Modular, mild conditions, cascade process | 43–91% |
| Heterocyclic Arynes sigmaaldrich.com | Silyltriflate precursors, trapping agents | Access to diverse libraries, mild conditions | Varies with trapping agent |
| Grignard Addition nih.gov | Pyridine N-oxides, Grignard reagents, TFAA | High regioselectivity, good functional group compatibility | Not specified |
Palladium-Catalyzed Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, providing a direct method for linking the 7-methylindole and pyridine moieties. The Buchwald-Hartwig amination and Larock indole synthesis are prominent examples of such transformations.
The Larock indole synthesis involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. The mechanism begins with the oxidative insertion of palladium(0) into the carbon-halogen bond, followed by coordination and insertion of the alkyne. Subsequent intramolecular C-N bond formation via reductive elimination yields the indole ring. youtube.com A variation of this approach, the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines, can also be used to construct the indole scaffold using a palladium(II)-PEG catalyst system. rsc.org
For the specific assembly of this compound, a common strategy is the N-alkylation or N-arylation of 7-methylindole with a suitable pyridine precursor. A palladium-catalyzed Buchwald-Hartwig-type reaction between 7-methylindole and a halopyridine, such as 2-(chloromethyl)pyridine, represents a powerful and direct approach. These reactions typically employ a palladium catalyst, a phosphine ligand (e.g., BINAP), and a base to facilitate the C-N bond formation. acs.org The scope of palladium-catalyzed amination of aryl bromides has been extensively studied, defining the limitations and optimal conditions for such couplings. acs.org
The synthesis of indole derivatives through palladium catalysis is a well-established field. For example, the Fischer indole synthesis, traditionally an acid-catalyzed reaction, can be adapted into a palladium-catalyzed process, expanding its scope and utility. acs.org These palladium-based methods provide a convergent and efficient route to indole-pyridine conjugates, allowing for the late-stage introduction of one of the heterocyclic systems.
| Palladium-Catalyzed Reaction | Reactants | Catalyst System (Typical) | Key Transformation |
| Larock Indole Synthesis youtube.com | o-Haloaniline, Alkyne | Pd(0) catalyst, Base | Forms the indole ring directly |
| Intramolecular Heck Cyclization rsc.org | N-allyl-2-haloaniline | Pd(II)-PEG | Forms the indole ring via cyclization |
| Buchwald-Hartwig Amination acs.org | 7-Methylindole, Halopyridine | Pd catalyst, Phosphine ligand, Base | Forms the C-N bond between the two heterocycles |
Novel Synthetic Strategies for Indole-Pyridine Conjugates
Beyond traditional stepwise approaches, novel synthetic strategies are being developed to streamline the synthesis of complex heterocyclic scaffolds like indole-pyridine conjugates, often improving efficiency and atom economy.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, are highly effective for building molecular complexity. researchgate.net These reactions are prized for their operational simplicity, high atom economy, and ability to generate diverse molecular libraries. tandfonline.comnih.gov
Several MCRs have been reported for the synthesis of indole-pyridine hybrid molecules. For instance, a series of indole-pyridine carbonitrile derivatives were synthesized via a one-pot multicomponent reaction, showcasing the power of this approach to quickly generate libraries of related compounds. tandfonline.comnih.gov Another example is the one-pot synthesis of indole-linked pyrazole-fused pyridines from the reaction of an α,β-unsaturated aldehyde, a cyclic-1,3-diketone, and a 5-aminopyrazole. researchgate.net The 1,3-dipolar cycloaddition reaction, a type of MCR, has been successfully employed to synthesize complex spirooxindole–pyrrolidines that incorporate both indole and pyridine heterocycles in a single, efficient step. rsc.org These methods highlight the potential of MCRs to rapidly assemble the core indole-pyridine scaffold or its close analogs. researchgate.net
| MCR Type | Key Reactants | Product Scaffold | Key Advantages |
| One-pot Condensation tandfonline.comnih.gov | Indole derivative, active methylene (B1212753) nitrile, aldehyde, etc. | Indole-pyridine carbonitriles | Library generation, operational simplicity |
| One-pot Cyclocondensation researchgate.net | α,β-Unsaturated aldehyde, diketone, aminopyrazole | Indole-linked pyrazole-fused pyridines | Greener methodology, complex scaffold assembly |
| 1,3-Dipolar Cycloaddition rsc.org | Isatin, amino acid, pyridine-based dipolarophile | Spirooxindole-pyrrolidines with pyridine units | High atom economy, stereoselectivity, regioselectivity |
Chemo- and Regioselective Transformations
Achieving high levels of chemo- and regioselectivity is crucial when dealing with polyfunctionalized molecules like indole-pyridine conjugates. Modern synthetic methods increasingly focus on precise control over reaction outcomes.
Chemoselectivity can be expertly managed by exploiting the differential reactivity of leaving groups. For example, in the synthesis of polysubstituted pyridines, the reactivity order of various leaving groups in Suzuki cross-coupling reactions has been established as -Br ≥ -OTf > -OSO₂F > -Cl. nih.gov This predictable reactivity allows for the stepwise and controlled installation of different substituents onto the pyridine ring. By using heteroaryl fluorosulfates, which are readily synthesized, researchers can perform selective cross-couplings while leaving other halides like chlorine intact for subsequent transformations. nih.gov
Regioselectivity is critical in reactions involving unsymmetrical intermediates like arynes. The use of a directing group, such as a halide positioned near the aryne, can influence the regioselectivity of nucleophilic attack, providing a single regioisomer where a mixture might otherwise be formed. sigmaaldrich.com Similarly, highly regioselective methods have been developed for constructing substituted carbazoles and indoles from strategically substituted pyrone precursors, where the substitution pattern of the starting material directly dictates the substitution in the final product. oregonstate.edu The chemo- and regioselective assembly of polysubstituted pyridines has also been achieved through a multicomponent reaction of isocyanides, arynes, and terminal alkynes, proceeding through a key 1-alkynyl imine intermediate. documentsdelivered.com These advanced methods provide chemists with the tools to selectively synthesize specific isomers of complex targets like this compound and its analogs.
Structure Activity Relationship Sar Studies of 7 Methyl 1 Pyridin 2 Ylmethyl 1h Indole Derivatives
Influence of Indole (B1671886) Ring Substitutions on Biological Activity
The indole nucleus is a common scaffold in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the pharmacological profile. researchgate.net
Effect of Methyl Group at C-7 Position on Receptor Recognition
The placement of a methyl group at the C-7 position of the indole ring has been shown to be a critical determinant for receptor interaction. The functionalization of the indole core, particularly at positions C4 through C7, has been a significant area of research to enhance the biological activity of indole derivatives. researchgate.net The presence and position of substituents on the indole ring can significantly influence the molecule's binding affinity and efficacy at various receptors. nih.gov For instance, in the context of designing ligands for specific receptors, the substitution at the C-7 position can be challenging but rewarding, as it can lead to compounds with unique biological profiles. acs.org The strategic placement of groups on the indole's benzene (B151609) ring is a key strategy in medicinal chemistry to fine-tune the interaction with biological targets. nih.gov
Exploration of Substituents at Other Indole Positions (e.g., C-5)
While the C-7 position is important, substitutions at other positions on the indole ring, such as C-5, also significantly modulate biological activity. For example, in some series of indole derivatives, the introduction of substituents at the C-5 position has been shown to have interdependent effects with other parts of the molecule on potency. nih.gov Specifically, the nature of the substituent at C-5, whether it is an electron-donating or electron-withdrawing group, can dramatically alter the compound's interaction with its target. acs.org Research has shown that the addition of certain groups at the C-5 position can enhance the biological effects of the parent compound. mdpi.com
Impact of Pyridylmethyl Moiety Modifications on Biological Efficacy
The pyridylmethyl group attached to the indole nitrogen is a key pharmacophoric element, and its modification offers another avenue to modulate the biological efficacy of the parent compound.
Effects of Substituents on the Pyridine (B92270) Ring
Introducing substituents onto the pyridine ring provides a further layer of control over the biological activity. The nature and position of these substituents can influence the electronic distribution within the pyridine ring, its basicity, and its steric profile. tandfonline.com For example, the addition of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which can be critical for receptor interaction. nih.gov Furthermore, the placement of substituents can either enhance or hinder the binding of the molecule to its target, depending on the specific interactions involved. acs.org
Substitutions on the Methylene (B1212753) Linker
The methylene (-CH2-) bridge in 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole is a critical structural element that dictates the spatial orientation of the indole and pyridine rings. Modifications to this linker, though seemingly minor, can significantly impact biological activity by altering the molecule's conformational flexibility and interaction with target proteins.
Research on analogous structures, such as gramine (B1672134) derivatives, has shown that the methylene linker is pivotal for maintaining the necessary geometry for biological function. nih.gov In many kinase inhibitors, for example, the length and rigidity of such linkers are crucial for optimal binding. Shortening or extending the aliphatic chain between two aromatic systems can dramatically alter potency. nih.gov For instance, in one study on spautin-1 analogues, extending the chain length between a secondary amine and a phenyl group from one to two methylene units significantly increased activity. nih.gov
The introduction of substituents on the methylene linker itself can also modulate activity. Introducing alkyl or other small groups can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding site. This modification can also influence the molecule's lipophilicity and metabolic stability. While direct SAR studies on substitutions at the methylene linker of this compound are not extensively documented in publicly available literature, general principles suggest that even subtle changes, such as the introduction of a methyl group, could have profound effects on the compound's biological profile.
Bioisosteric Replacements within the this compound Framework
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by substituting one functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.gov
Indole Core Replacements (e.g., azaindoles, benzofurans)
The indole nucleus is a common pharmacophore, but its replacement with other heterocyclic systems can lead to improved properties. researchgate.net
Azaindoles: The replacement of the indole core with an azaindole (a pyrrolopyridine) is a common bioisosteric strategy. nih.govnih.gov Azaindoles, such as 7-azaindole (B17877), are structurally similar to indole but the additional nitrogen atom can alter physicochemical properties like aqueous solubility, pKa, and the ability to form hydrogen bonds. nih.gov In many cases, this has led to compounds with improved pharmacokinetic profiles. nih.gov For instance, the bioisosteric replacement of an indole ring with a 7-azaindole moiety has been successfully employed in the development of kinase inhibitors. nih.gov However, the success of this replacement is context-dependent; in some cases, it can reduce binding affinity for the target. nih.gov For example, while replacing the indole ring with 6-azaindole (B1212597) in a series of cannabinoid receptor 1 (CB1) allosteric modulators improved aqueous solubility, the 7-azaindole version was not an optimal bioisostere for this specific target. nih.gov
Pyridine Ring Replacements (e.g., pyrimidine)
The pyridine ring in the this compound scaffold is crucial for its activity, likely through hydrogen bonding or π-stacking interactions with the biological target. Replacing it with other heteroaromatic systems can fine-tune these interactions and other molecular properties.
Pyrimidine (B1678525): Pyrimidine is a common bioisostere for pyridine. The presence of a second nitrogen atom in the ring significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule. This can lead to changes in target affinity and selectivity. In some kinase inhibitor series, the switch from a pyridine to a pyrimidine has resulted in altered activity profiles. nih.gov For example, in studies of pyrazolo[1,5-a]pyrimidines, the pyridine-containing side chain was found to be optimal for activity against M. tb. eurjchem.com Conversely, in other contexts, pyrimidine derivatives have shown potent inhibitory activities. nih.gov The choice between a pyridine and a pyrimidine can also affect metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.
| Scaffold | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| Pyridine | Single nitrogen in a six-membered ring | - Defined hydrogen bond acceptor pattern
|
| Pyrimidine | Two nitrogen atoms in a six-membered ring | - Altered hydrogen bond acceptor and donor potential
|
Conformational Analysis and its Correlation with Biological Activity
The biological activity of this compound is intrinsically linked to its three-dimensional conformation. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is a prerequisite for potent activity. Conformational analysis, through computational methods like molecular docking and molecular dynamics, as well as experimental techniques like NMR, is essential for understanding these structure-activity relationships. nih.govmdpi.com
The torsional angles around the methylene linker are particularly important as they determine the relative orientation of the 7-methylindole (B51510) and pyridine rings. mdpi.com Molecular docking studies on similar indole-pyridine hybrids have shown that specific conformations are required for optimal interaction with target proteins, often involving the formation of key hydrogen bonds and hydrophobic interactions. researchgate.net For instance, the nitrogen of the pyridine ring may act as a hydrogen bond acceptor, while the indole ring engages in π-stacking interactions with aromatic amino acid residues in the target's active site. nih.gov
Mechanistic Elucidation of 7 Methyl 1 Pyridin 2 Ylmethyl 1h Indole Biological Interactions
Identification of Putative Molecular Targets
No publicly available data exists to identify the putative molecular targets of 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole.
Enzyme Inhibition Studies (e.g., kinases, reductases)
There are no published studies detailing the inhibitory effects of this compound on any enzymes, including kinases or reductases.
Receptor Binding Profiling
No receptor binding data for this compound has been reported in the scientific literature.
Investigation of Cellular Pathway Modulation
Information regarding the modulation of any cellular pathways by this compound is not available.
Effects on Signal Transduction Cascades
There are no research findings on the effects of this compound on signal transduction cascades.
Regulation of Gene Expression (if applicable to target engagement)
The impact of this compound on gene expression has not been studied.
Ligand-Macromolecule Interaction Analysis
No structural or computational studies, such as X-ray crystallography or molecular docking, have been published to elucidate the interaction between this compound and any macromolecule.
Key Residues and Binding Site Characteristics
No information is available in the current scientific literature to identify the key amino acid residues or describe the characteristics of the binding site for this compound on any biological target.
Role of Hydrogen Bonding and Hydrophobic Interactions
There are no published data detailing the specific hydrogen bonding and hydrophobic interactions between this compound and any biological target.
Computational and Theoretical Studies on 7 Methyl 1 Pyridin 2 Ylmethyl 1h Indole
Quantum Chemical Calculations
Electronic Structure Analysis (HOMO-LUMO, electrostatic potential)
Analysis of the electronic structure of molecules like 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole is crucial for understanding their reactivity and potential as pharmacophores. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical stability and reactivity of a molecule; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.netirjweb.com
For similar indole (B1671886) derivatives, density functional theory (DFT) calculations are commonly employed to determine these electronic properties. For instance, studies on other indole-containing compounds have utilized methods like B3LYP with basis sets such as 6-311+G** to calculate HOMO-LUMO gaps and map the molecular electrostatic potential (MEP). researchgate.net
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-poor regions (positive potential, prone to nucleophilic attack). researchgate.netresearchgate.net For a molecule like this compound, the nitrogen atom of the pyridine (B92270) ring and the indole ring would likely exhibit distinct electrostatic potentials, influencing their interaction with biological targets.
Energetic Landscape and Conformer Analysis
The energetic landscape and conformational analysis of a flexible molecule like this compound are essential for understanding its three-dimensional structure and how it interacts with its environment. The presence of a rotatable bond between the pyridinylmethyl group and the indole nitrogen allows for multiple conformations.
Computational methods, again primarily DFT, can be used to explore the potential energy surface of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energies, researchers can identify the most stable, low-energy conformers. This analysis is critical for molecular docking studies, as the bioactive conformation of a ligand is often one of its low-energy conformers. For related indole structures, crystal structure data, when available, can provide experimental validation of the preferred conformation in the solid state. researchgate.net
Vibrational Spectroscopy Predictions
Theoretical vibrational spectroscopy, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. These predictions are highly valuable for complementing experimental spectroscopic data, aiding in the assignment of vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes).
For a molecule with the complexity of this compound, a significant number of fundamental vibrational modes would be expected. Theoretical calculations can provide the frequencies and intensities of these modes. The accuracy of these predictions can be improved by using appropriate scaling factors to account for the approximations inherent in the theoretical methods and the effects of the experimental conditions.
Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulations for this compound are not found in the surveyed literature, the general methodologies are well-established for related indole derivatives. ijpsr.comnih.gov These computational techniques are instrumental in drug discovery for predicting how a ligand might bind to a protein target and the stability of the resulting complex.
Prediction of Ligand-Target Binding Modes
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govresearchgate.net The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a score that estimates the binding affinity.
For a compound like this compound, docking studies would require a three-dimensional structure of a potential protein target. The indole and pyridine moieties are common pharmacophores, and potential targets could include enzymes or receptors where these motifs are known to interact. The docking results would reveal potential binding modes, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues. nih.govphyschemres.org
Stability of Protein-Ligand Complexes
Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, evaluating its stability and behavior over time. nih.govnih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent motions, offering insights into the flexibility of the complex and the persistence of key interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. mdpi.com
Development of Predictive Models for Analog Design
For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity against a specific target. The process would involve the generation of a dataset of analogs with varying substituents on the indole and pyridine rings, along with their experimentally determined biological activities (e.g., IC₅₀ values).
A typical QSAR study involves the following steps:
Data Set Preparation: A training set of molecules with known activities and a test set to validate the model are selected. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR equation.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
An illustrative QSAR model for a hypothetical series of analogs might yield an equation like:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, LUMO is the energy of the Lowest Unoccupied Molecular Orbital, and MR is the molar refractivity. The coefficients (β) would be determined by the regression analysis.
Table 1: Illustrative Data for QSAR Model Development
| Compound | Substituent (R) | logP | LUMO (eV) | Molar Refractivity | pIC₅₀ (experimental) | pIC₅₀ (predicted) |
|---|---|---|---|---|---|---|
| Analog 1 | H | 3.2 | -1.5 | 85.2 | 6.5 | 6.4 |
| Analog 2 | 5-Cl | 3.9 | -1.8 | 90.1 | 7.1 | 7.0 |
| Analog 3 | 6-F | 3.4 | -1.6 | 85.8 | 6.8 | 6.7 |
Identification of Pharmacophore Features
A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.net Pharmacophore modeling can be performed based on the structure of the ligand, the target, or both. For this compound, a ligand-based pharmacophore model could be generated by aligning a set of active analogs and identifying common chemical features.
Key pharmacophoric features that could be identified for this scaffold include:
Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.
Aromatic Rings: Both the indole and pyridine rings can engage in π-π stacking interactions.
Hydrophobic Features: The methyl group on the indole ring contributes to the hydrophobic character of the molecule.
Table 2: Potential Pharmacophore Features of this compound
| Feature | Location | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups in the target's active site. |
| Aromatic Ring | Indole Nucleus | π-π stacking with aromatic residues of the target. |
| Aromatic Ring | Pyridine Ring | π-π stacking or cation-π interactions. |
The resulting pharmacophore model can then be used as a 3D query to screen virtual compound libraries for molecules with a similar arrangement of these features, potentially identifying novel active compounds. nih.gov
Cheminformatics Applications in Analog Scouting and Prioritization
Cheminformatics encompasses the use of computational tools to organize, analyze, and manipulate chemical data, playing a crucial role in modern drug discovery. pharmaphorum.comresearchgate.net For this compound, cheminformatics approaches can be invaluable for exploring the chemical space around this scaffold and prioritizing analogs for synthesis and testing.
One of the primary applications is virtual screening , where large databases of chemical compounds are computationally screened to identify those that are most likely to bind to a target of interest. nih.gov This can be done using the pharmacophore model developed as described above or through molecular docking simulations if the 3D structure of the target protein is known.
Analog scouting can be further enhanced by creating focused virtual libraries of derivatives of this compound. These libraries can be designed by systematically modifying different parts of the molecule, such as the substitution pattern on the indole or pyridine rings.
Prioritization of these virtual analogs can be achieved by applying various filters, including:
Predicted Activity: Using the developed QSAR model.
Pharmacophore Fit: How well the analog maps to the pharmacophore model.
ADMET Properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of the analogs. researchgate.net
Structural Novelty: Identifying analogs with unique chemical scaffolds.
Table 3: Cheminformatics Workflow for Analog Prioritization
| Step | Method | Purpose |
|---|---|---|
| 1. Virtual Library Generation | Combinatorial enumeration | Create a diverse set of virtual analogs of this compound. |
| 2. Pharmacophore-based Screening | 3D pharmacophore query | Filter the library to select molecules matching key interaction features. |
| 3. QSAR-based Prediction | Application of the QSAR model | Estimate the biological activity of the filtered compounds. |
| 4. ADMET Profiling | In silico prediction tools | Assess drug-likeness and potential liabilities. |
Through the integrated application of QSAR, pharmacophore modeling, and cheminformatics, researchers can systematically explore the structure-activity landscape of this compound and its derivatives, accelerating the discovery of new and potent biologically active agents.
Preclinical Biological Evaluation and Potential Research Applications of 7 Methyl 1 Pyridin 2 Ylmethyl 1h Indole
In vitro Target Engagement and Functional Assays
In vitro studies are fundamental to understanding a compound's mechanism of action at a molecular and cellular level. However, for 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole, no such data has been publicly reported.
Enzyme Activity Modulation in Cell-Free Systems
A thorough search of scientific databases has not yielded any studies detailing the effects of this compound on the activity of specific enzymes in cell-free systems. Consequently, its potential to act as an inhibitor or activator of any particular enzyme remains uncharacterized.
Enzyme Activity Modulation Data for this compound
| Target Enzyme | Assay Type | Result (e.g., IC50, Ki) |
| No Data Available | No Data Available | No Data Available |
Cellular Potency in Assays (e.g., phenotypic screening for pathway modulation)
There is no publicly available information from cellular assays, such as phenotypic screens or pathway modulation studies, to determine the potency of this compound. Such assays are crucial for identifying the biological pathways affected by a compound and for assessing its potential efficacy at a cellular level.
Cellular Potency Data for this compound
| Cell Line | Assay Type | Endpoint Measured | Potency (e.g., EC50, IC50) |
| No Data Available | No Data Available | No Data Available | No Data Available |
In vivo Proof-of-Concept Studies in Non-Human Biological Systems
In vivo studies in animal models are a critical step in the preclinical evaluation of a compound, providing insights into its efficacy and its effects on a whole organism. For this compound, no such studies have been published.
Assessment of Efficacy in Relevant Animal Models
No research has been published that assesses the efficacy of this compound in any animal models of disease. Therefore, its potential therapeutic effects in a living organism have not been demonstrated.
In vivo Efficacy Data for this compound
| Animal Model | Efficacy Endpoint | Result |
| No Data Available | No Data Available | No Data Available |
Pharmacodynamic Biomarker Evaluation in Preclinical Models
In the absence of in vivo studies, there has been no evaluation of pharmacodynamic biomarkers to measure the biological effects of this compound in preclinical models. Such markers are essential for understanding the relationship between compound exposure and its pharmacological activity.
Pharmacodynamic Biomarker Data for this compound
| Preclinical Model | Biomarker | Change Observed |
| No Data Available | No Data Available | No Data Available |
Conclusion and Future Research Directions for 7 Methyl 1 Pyridin 2 Ylmethyl 1h Indole Research
Synthesis of Research Accomplishments and Knowledge Gaps
A thorough review of the existing literature reveals a significant knowledge gap concerning the specific compound 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole. While numerous methods exist for the synthesis of substituted indoles and for the N-alkylation of the indole (B1671886) ring, a dedicated study on the optimal synthesis and reactivity of this particular molecule is absent. researchgate.netorgsyn.org Research on related structures, such as various N-substituted indoles and pyridinylmethyl derivatives, provides a foundational basis from which to extrapolate potential synthetic routes and properties. bldpharm.comevitachem.com
The primary accomplishment in the broader field is the development of robust synthetic methodologies for creating N-substituted indoles. These often involve the reaction of an indole salt with an appropriate alkyl halide. However, the specific challenges associated with the introduction of a pyridin-2-ylmethyl group, such as potential side reactions or purification difficulties, remain unaddressed for the 7-methylindole (B51510) core.
Identified Knowledge Gaps:
Optimized Synthesis: A standardized and high-yielding synthetic protocol for this compound has not been established.
Physicochemical Properties: Fundamental data regarding its solubility, stability, and crystalline form are not available.
Spectroscopic Characterization: While predictable, detailed NMR, IR, and mass spectrometry data have not been published.
Biological Activity: The biological profile of this compound remains entirely unexplored.
Structure-Activity Relationships (SAR): Without a defined biological target or activity, no SAR studies have been conducted.
Emerging Methodologies for Heterocyclic Compound Synthesis
Future synthetic efforts should leverage modern synthetic techniques to overcome potential challenges and improve efficiency. Emerging methodologies applicable to the synthesis of this compound include:
Flow Chemistry: The use of microflow reactors could enable rapid optimization of reaction conditions, such as temperature, pressure, and reaction time, for the N-alkylation step. nih.gov This can lead to higher yields, improved purity, and enhanced safety, particularly for potentially exothermic reactions. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient alternative for C-N bond formation. This approach could be explored for the coupling of 7-methylindole with a suitable pyridin-2-ylmethyl precursor.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating. This could be particularly advantageous for the synthesis of heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling methods, such as the Buchwald-Hartwig amination, could be adapted for the synthesis of N-aryl and N-heteroaryl indoles, and potentially for the N-alkylation with specific catalysts and ligands. researchgate.net
An illustrative comparison of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Conventional Nucleophilic Substitution | Simple, well-established procedure. | Potential for low yields, side reactions, and harsh conditions. |
| Flow Chemistry | Rapid optimization, high throughput, improved safety and purity. nih.gov | Requires specialized equipment and initial setup investment. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Requires screening of photocatalysts and light sources. |
Advanced Computational Approaches for Rational Design
Prior to extensive synthetic work, computational modeling can provide invaluable insights into the potential properties and biological activities of this compound.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). This can aid in the interpretation of experimental data.
Molecular Docking: By creating a virtual library of potential protein targets (e.g., kinases, G-protein coupled receptors), molecular docking can predict the binding affinity and mode of interaction of the compound. This can help prioritize biological assays. For instance, given that many indole derivatives exhibit anti-cancer properties, docking studies against key oncogenic proteins could be a starting point. mdpi.com
Pharmacophore Modeling: Based on the structures of known active compounds for a particular target, a pharmacophore model can be generated. The structure of this compound can then be mapped onto this model to assess its potential for similar activity.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This can help in the early identification of potential liabilities and guide the design of analogs with improved pharmacokinetic profiles. nih.gov
Strategic Development of Novel Analog Libraries
To systematically explore the structure-activity relationships, a library of analogs should be designed and synthesized. This library should probe the importance of each structural feature of the parent molecule.
Modification of the Indole Ring:
Substitution at other positions: Introduction of various functional groups (e.g., fluoro, chloro, methoxy) at the 4, 5, and 6-positions of the indole ring to probe electronic and steric effects.
Replacement of the 7-methyl group: Substitution of the methyl group with other alkyl or electron-withdrawing/donating groups.
Modification of the Pyridine (B92270) Ring:
Isomeric pyridinylmethyl groups: Synthesis of the 3- and 4-pyridinylmethyl isomers to investigate the impact of the nitrogen position.
Substitution on the pyridine ring: Introduction of substituents on the pyridine ring to modulate its basicity and steric profile.
Modification of the Methylene (B1212753) Linker:
Introduction of rigidity: Replacing the flexible methylene linker with a more rigid unit, such as a cyclopropyl (B3062369) group or incorporating it into a larger ring system.
Homologation: Increasing the length of the alkyl chain connecting the indole and pyridine rings.
An example of a proposed analog library is outlined in Table 2.
Table 2: Proposed Analog Library for SAR Studies
| Analog Series | R1 (Indole Position 5) | R2 (Indole Position 7) | Linker (X) | Pyridine Isomer |
|---|---|---|---|---|
| A | H, F, Cl, OMe | CH3 | CH2 | 2-pyridyl |
| B | H | H, CF3, OCH3 | CH2 | 2-pyridyl |
| C | H | CH3 | CH2 | 3-pyridyl, 4-pyridyl |
Unexplored Biological Systems and Mechanistic Hypotheses for Investigation
Given the prevalence of the indole nucleus in bioactive compounds, this compound and its analogs could be screened against a wide range of biological targets. researchgate.net
Anti-cancer Activity: Many indole derivatives exhibit cytotoxic effects against cancer cell lines. researchgate.net Initial screening against a panel of cancer cells (e.g., NCI-60) could reveal potential anti-proliferative activity. Mechanistic studies could then focus on pathways commonly modulated by indole compounds, such as tubulin polymerization, kinase inhibition, or apoptosis induction.
Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. researchgate.netnih.gov The compound could be tested against a panel of pathogenic bacteria and fungi.
Neuropharmacological Activity: The structural similarity to neurotransmitters like serotonin (B10506) suggests potential activity in the central nervous system. Binding assays for serotonin and dopamine (B1211576) receptors, as well as monoamine oxidase (MAO) inhibition assays, could be conducted.
Anti-inflammatory Activity: Indole derivatives have been reported as inhibitors of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net
Antidiabetic Potential: Some indole compounds have shown potential as antidiabetic agents, for example, through the modulation of PPARγ. nih.gov
Mechanistic Hypotheses:
Kinase Inhibition: The planar indole ring and the nitrogen-containing pyridine ring are common features in kinase inhibitors. The compound could act as a hinge-binding motif in the ATP-binding pocket of various kinases.
DNA Intercalation: The aromatic system of the molecule might allow it to intercalate into DNA, leading to cytotoxic effects. researchgate.net
Receptor Agonism/Antagonism: The molecule may act as an agonist or antagonist at various G-protein coupled receptors, depending on its three-dimensional conformation and electronic properties.
Q & A
Q. What are the common synthetic routes for 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole, and what factors influence reaction efficiency?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, alkylation, and cyclization. A key intermediate is the pyridin-2-ylmethyl group, which is introduced via alkylation of the indole nitrogen. Reaction efficiency depends on:
- Catalyst selection : Transition metal catalysts (e.g., Pd or Rh) enhance regioselectivity in cross-coupling steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Elevated temperatures (80–120°C) are often required for cyclization but must avoid decomposition .
Q. How is the compound characterized using spectroscopic methods, and what key spectral features are indicative of its structure?
Q. What are the known biological activities of this compound, and which structural motifs contribute to its activity?
Preliminary studies suggest:
- Antimicrobial activity : The indole core and pyridine substituent disrupt microbial membrane integrity .
- Enzyme inhibition : The methyl group at position 7 enhances binding to HDAC-like enzymes by steric complementarity .
- SAR insights : Substitution at the pyridine nitrogen reduces potency, while methylation at position 1 improves metabolic stability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?
- DoE (Design of Experiments) : Use factorial designs to test variables like catalyst loading (0.5–5 mol%), solvent ratios, and reaction time .
- In-line monitoring : Employ HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
- Purification : Gradient flash chromatography (hexane/EtOAc) resolves regioisomers, while recrystallization in ethanol removes hydrophobic impurities .
Q. What strategies are effective in resolving contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping signals (e.g., distinguishing indole H3 vs. pyridine H6) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .
- Crystalline sponge method : Embed the compound in a MOF for single-crystal analysis without growing large crystals .
Q. How can computational methods predict the compound's interactions with biological targets, and validate these predictions experimentally?
- Docking simulations : Use AutoDock Vina to model binding to HDAC8 (PDB: 1T69). The pyridin-2-ylmethyl group shows hydrogen bonding with Asp101 .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex. RMSD <2 Å indicates robust binding .
- Validation : Compare IC₅₀ values from enzyme assays (e.g., HDAC inhibition) with docking scores. A Pearson’s r >0.7 confirms predictive accuracy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Source validation : Confirm compound purity (>95% by HPLC) and storage conditions (e.g., desiccated at −20°C) to rule out degradation .
- Assay standardization : Replicate assays using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., SAHA for HDAC inhibition) .
- Meta-analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to identify heterogeneity in published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
